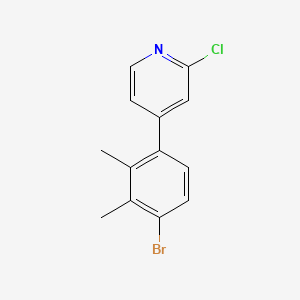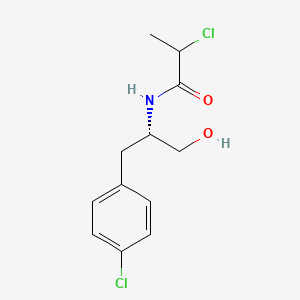
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide is a chemical compound that features a chlorinated amide structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The presence of both chloro and hydroxy functional groups within the molecule makes it a versatile intermediate for further chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with (S)-3-hydroxy-2-chloropropanamide under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by an intramolecular cyclization to form the desired product.
Reaction Conditions:
Reagents: 4-chlorobenzaldehyde, (S)-3-hydroxy-2-chloropropanamide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux.
Substitution: Sodium azide in dimethylformamide, elevated temperature.
Major Products Formed
Oxidation: Formation of 2-chloro-N-((S)-1-(4-chlorophenyl)-3-oxopropan-2-YL)propanamide.
Reduction: Formation of 2-chloro-N-((S)-1-(4-chlorophenyl)-3-aminopropan-2-YL)propanamide.
Substitution: Formation of 2-azido-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide.
Applications De Recherche Scientifique
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The presence of the hydroxy and chloro groups allows for hydrogen bonding and hydrophobic interactions, respectively, which are crucial for binding to the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(4-chlorophenyl)propanamide
- 2-Chloro-N-((S)-1-(4-chlorophenyl)-3-aminopropan-2-YL)propanamide
- 2-Azido-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide
Uniqueness
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide is unique due to the presence of both chloro and hydroxy functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C12H15Cl2NO2 |
|---|---|
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
2-chloro-N-[(2S)-1-(4-chlorophenyl)-3-hydroxypropan-2-yl]propanamide |
InChI |
InChI=1S/C12H15Cl2NO2/c1-8(13)12(17)15-11(7-16)6-9-2-4-10(14)5-3-9/h2-5,8,11,16H,6-7H2,1H3,(H,15,17)/t8?,11-/m0/s1 |
Clé InChI |
SAJKLTUJSCIVPD-LYNSQETBSA-N |
SMILES isomérique |
CC(C(=O)N[C@@H](CC1=CC=C(C=C1)Cl)CO)Cl |
SMILES canonique |
CC(C(=O)NC(CC1=CC=C(C=C1)Cl)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)

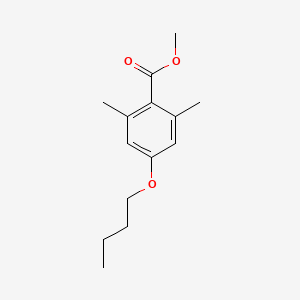
![tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14025510.png)
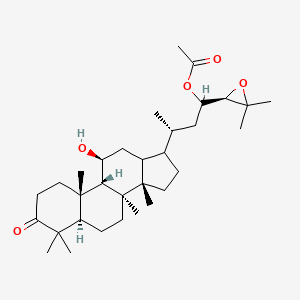
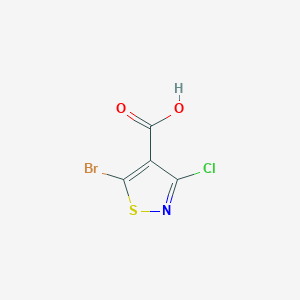
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)
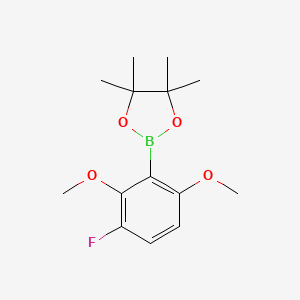
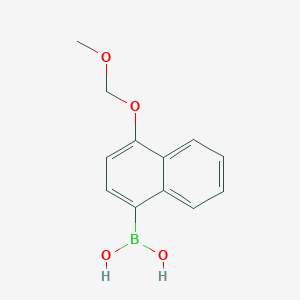
![2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14025537.png)
![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
